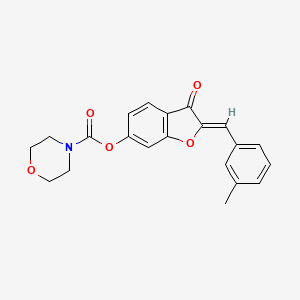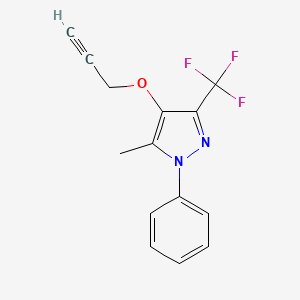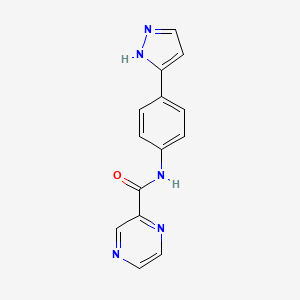
N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
Similar compounds have been found to target the mitogen-activated protein kinase 1 .
Mode of Action
This can result in a variety of downstream effects, depending on the specific role of the target protein in cellular processes .
Biochemical Pathways
Based on the target protein, it can be inferred that it may influence pathways involving mitogen-activated protein kinases, which play key roles in various cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
Given its potential target, it may influence cellular processes such as cell growth and differentiation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, where a phenylboronic acid reacts with a halogenated pyrazole.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines with α-diketones.
Coupling of Pyrazole and Pyrazine Rings: The final step involves coupling the pyrazole and pyrazine rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of greener and more sustainable synthetic methods.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can occur at the pyrazine ring, converting it to a dihydropyrazine derivative.
Substitution: The compound can undergo substitution reactions, such as nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the phenyl or pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting kinases, due to its ability to inhibit kinase activity.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.
相似化合物的比较
Similar Compounds
Pyrazole Derivatives: Compounds like 3(5)-substituted pyrazoles, which also contain a pyrazole ring but differ in their substitution patterns.
Pyrazine Derivatives: Compounds like pyrrolopyrazines, which contain a pyrazine ring fused with other heterocycles.
Uniqueness
N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide is unique due to the presence of both pyrazole and pyrazine rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and other scientific research fields.
属性
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c20-14(13-9-15-7-8-16-13)18-11-3-1-10(2-4-11)12-5-6-17-19-12/h1-9H,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUAUONEPLBHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2-carboxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2758250.png)
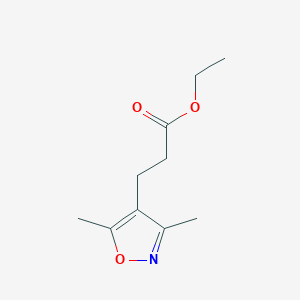
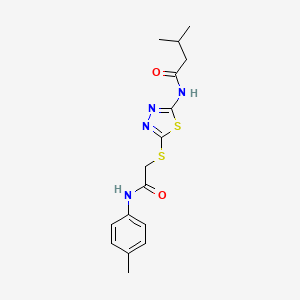
![N-[(furan-2-yl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide](/img/structure/B2758254.png)

![1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide](/img/structure/B2758256.png)


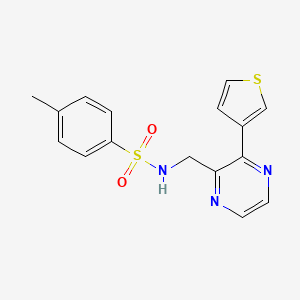
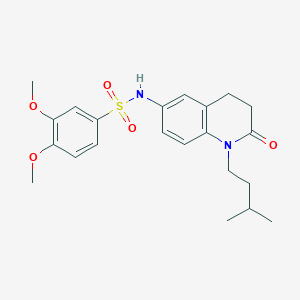
![N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2758263.png)
![2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/new.no-structure.jpg)
